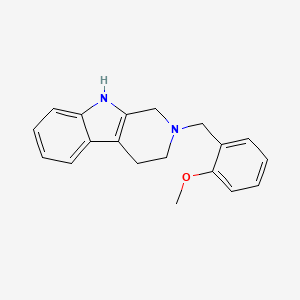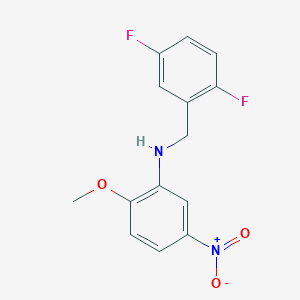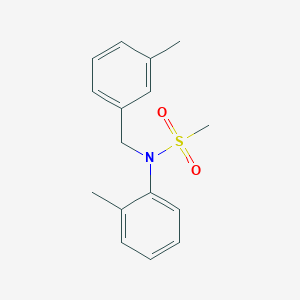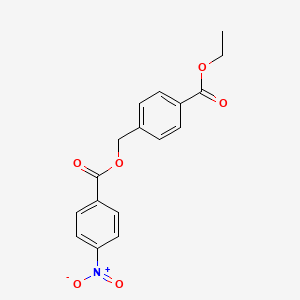![molecular formula C13H12N2O4S B5695965 3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)
3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid, commonly known as PMSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMSBA is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
PMSBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, PMSBA has been shown to exhibit anticancer, antiviral, and antibacterial activities. PMSBA has also been used as a ligand for the development of metal-organic frameworks (MOFs) and as a catalyst for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of PMSBA is not fully understood. However, it is believed that PMSBA exerts its biological activity by inhibiting the activity of enzymes that are involved in various cellular processes. For example, PMSBA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in various tissues.
Biochemical and Physiological Effects:
PMSBA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that PMSBA exhibits anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. PMSBA has also been shown to inhibit the replication of various viruses, including HIV-1 and HCV. In addition, PMSBA has been shown to exhibit antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMSBA has several advantages for lab experiments, including its high purity and stability. However, PMSBA is also known to be highly insoluble in water, which can limit its solubility in various biological assays. In addition, PMSBA is known to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on PMSBA. One potential direction is the development of PMSBA-based MOFs for various applications, including gas storage and separation. Another potential direction is the development of PMSBA-based prodrugs for the treatment of various diseases, including cancer and viral infections. Furthermore, the mechanism of action of PMSBA and its effects on various cellular processes need to be further elucidated to fully understand its potential applications.
Métodos De Síntesis
PMSBA can be synthesized using various methods, including the reaction of 4-pyridinemethanol with 3-aminobenzenesulfonyl chloride in the presence of a base and a solvent. The resulting product is then purified using column chromatography to obtain PMSBA with high purity. Other methods, such as the reaction of 4-pyridinemethanol with 3-aminobenzenesulfonamide, have also been reported.
Propiedades
IUPAC Name |
3-(pyridin-4-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-13(17)11-2-1-3-12(8-11)20(18,19)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBPXOJMSQWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
![methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)



![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)


![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)

![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)
